1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that features a pyridazinone core linked to a pyridine ring and a trifluoromethyl-substituted phenylurea moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Attachment of the pyridine ring: This step might involve coupling reactions such as Suzuki or Heck coupling.
Introduction of the urea moiety: This can be done by reacting an isocyanate with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and mechanisms.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-phenylurea: Lacks the trifluoromethyl group.
1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-chlorophenyl)urea: Contains a chlorine substituent instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea can significantly influence its chemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and making it a unique candidate for further research.
Properties
IUPAC Name |
1-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2/c21-20(22,23)15-4-1-2-5-17(15)26-19(30)25-10-3-13-28-18(29)7-6-16(27-28)14-8-11-24-12-9-14/h1-2,4-9,11-12H,3,10,13H2,(H2,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXBODPDYYBNOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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